6-chloro-1H-benzimidazole-2-thiol
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Overview
Description
6-Chloro-1H-benzimidazole-2-thiol is a heterocyclic aromatic compound that features a benzimidazole core with a chlorine atom at the 6th position and a thiol group at the 2nd position. Benzimidazoles are known for their wide range of biological activities and applications in medicinal chemistry, making them a significant class of compounds in pharmaceutical research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-1H-benzimidazole-2-thiol typically involves the condensation of o-phenylenediamine with carbon disulfide in the presence of a base, followed by chlorination. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as potassium hydroxide .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and consistency in industrial settings .
Chemical Reactions Analysis
Types of Reactions
6-Chloro-1H-benzimidazole-2-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The chlorine atom can be substituted with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines. Reaction conditions often involve moderate temperatures and the use of solvents like dichloromethane or acetonitrile .
Major Products Formed
The major products formed from these reactions include disulfides, sulfonic acids, and various substituted benzimidazole derivatives. These products can have different biological activities and applications depending on the substituents introduced .
Scientific Research Applications
6-Chloro-1H-benzimidazole-2-thiol has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its antimicrobial, anticancer, and anti-inflammatory properties.
Industry: Utilized as a corrosion inhibitor and in the development of new materials
Mechanism of Action
The mechanism of action of 6-chloro-1H-benzimidazole-2-thiol involves its interaction with various molecular targets. The thiol group can form covalent bonds with cysteine residues in proteins, leading to enzyme inhibition. The chlorine atom can enhance the compound’s lipophilicity, facilitating its passage through cell membranes. These interactions can disrupt cellular processes and lead to the compound’s biological effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other benzimidazole derivatives such as:
- 5,6-Dichloro-1H-benzimidazole-2-thiol
- 6-Chloro-2-phenethyl-1H-benzimidazole
- 6-Chloro-2-(4-fluorobenzyl)-1H-benzimidazole .
Uniqueness
6-Chloro-1H-benzimidazole-2-thiol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both a chlorine atom and a thiol group allows for diverse chemical reactivity and potential for various applications in medicinal chemistry and material science .
Properties
IUPAC Name |
6-chloro-1H-benzimidazole-2-thiol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClN2S/c8-4-1-2-5-6(3-4)10-7(11)9-5/h1-3H,(H2,9,10,11) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZIHEYOZBRPWMB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Cl)NC(=N2)S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC2=C(C=C1Cl)NC(=N2)S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClN2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.65 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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